A Comprehensive Technical Guide on the Synthesis and Characterization of 4-tert-Butyl-calixarene Tetra-N-propyl Ether
A Comprehensive Technical Guide on the Synthesis and Characterization of 4-tert-Butyl-calixarene Tetra-N-propyl Ether
A Comprehensive Technical Guide on the Synthesis and Characterization of 4-tert-Butyl-calix[1]arene Tetra-N-propyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis and characterization of 4-tert-butyl-calix[1]arene tetra-N-propyl ether, a molecule of significant interest in supramolecular chemistry and host-guest complexation. This document moves beyond a simple recitation of protocols to offer insights into the rationale behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Significance of Calixarenes
Calixarenes are a class of macrocyclic compounds formed from the condensation of a phenol and an aldehyde. Their defining characteristic is a "chalice" or "cup-like" shape, which endows them with the ability to encapsulate other molecules, forming host-guest complexes.[2] The parent compound, 4-tert-butyl-calix[1]arene, is a foundational structure in this family, prized for its synthetic accessibility and the versatility of its chemical modifications.[2][3]
The functionalization of the lower rim phenolic hydroxyl groups is a key strategy for tuning the solubility and binding properties of the calixarene core.[2] The introduction of n-propyl ether groups, to yield 4-tert-butyl-calix[1]arene tetra-N-propyl ether, enhances its solubility in common organic solvents and modifies the electronic environment of the calixarene cavity, influencing its host-guest chemistry.
Synthesis of 4-tert-Butyl-calix[1]arene Tetra-N-propyl Ether
The synthesis of the target compound is typically achieved through a Williamson etherification reaction, a classic and reliable method for forming ethers. This process involves the deprotonation of the phenolic hydroxyl groups of the starting calixarene followed by nucleophilic attack on an alkyl halide.
Synthesis Workflow
The overall synthetic pathway can be visualized as a two-step process starting from the commercially available 4-tert-butyl-calix[1]arene.
Caption: Synthetic workflow for the preparation of 4-tert-butyl-calix[1]arene tetra-N-propyl ether.
Detailed Experimental Protocol
This protocol is a robust method for the tetra-alkylation of 4-tert-butyl-calix[1]arene. The choice of base and solvent is critical for achieving high yields.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)
-
1-Iodopropane or 1-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane (DCM)
-
Methanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 4-tert-butyl-calix[1]arene (1.0 eq).
-
Dissolution: Anhydrous DMF is added to the flask to dissolve the calixarene. The system is then purged with nitrogen.
-
Deprotonation: Sodium hydride (a slight excess, typically 4.4 eq) is added portion-wise to the stirred solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for a designated period to ensure complete deprotonation. The choice of a strong base like NaH ensures the complete alkylation to the tetra-substituted product.[5]
-
Alkylation: 1-Iodopropane (a slight excess, typically 4.4 eq) is added dropwise to the reaction mixture. The reaction is then heated to a specified temperature (e.g., 70-80 °C) and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of methanol. The solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and washed sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield the pure 4-tert-butyl-calix[1]arene tetra-N-propyl ether as a white solid.
Characterization of the Synthesized Product
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-tert-butyl-calix[1]arene tetra-N-propyl ether. A combination of spectroscopic and physical methods is employed.
Molecular Structure
The structure of the final product is a key determinant of its function.
Caption: Schematic representation of 4-tert-butyl-calix[1]arene tetra-N-propyl ether.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
-
¹H NMR: The complete disappearance of the phenolic -OH proton signal from the starting material is a key indicator of successful tetra-alkylation.[5] The spectrum will show characteristic signals for the propyl groups (triplet, sextet, triplet), the tert-butyl groups (singlet), the aromatic protons, and the methylene bridge protons. The splitting pattern of the methylene bridge protons (typically a pair of doublets) provides information about the conformation of the calixarene (e.g., cone, partial cone, 1,3-alternate).[2]
-
¹³C NMR: The ¹³C NMR spectrum will show distinct peaks for the carbons of the propyl and tert-butyl groups, as well as the aromatic and methylene bridge carbons, confirming the overall structure. The chemical shift of the methylene bridge carbon can also be indicative of the conformation.[2]
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the product. The spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺).[1][6]
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show the absence of the broad O-H stretching band from the starting material and the appearance of C-O-C stretching vibrations characteristic of the ether linkages.
Physical Properties
Melting Point: The melting point of the purified product should be sharp and consistent with literature values. The melting point of the starting 4-tert-butyl-calix[1]arene is in the range of 338-344 °C.[4] The tetra-N-propyl ether derivative will have a significantly different melting point.
Quantitative Data Summary
| Property | Starting Material (4-tert-Butyl-calix[1]arene) | Product (4-tert-Butyl-calix[1]arene Tetra-N-propyl Ether) |
| Molecular Formula | C₄₄H₅₆O₄[7] | C₅₆H₈₀O₄ |
| Molecular Weight | 648.91 g/mol [8] | 817.23 g/mol |
| Appearance | White to pale cream crystals or powder[4] | White solid |
| Melting Point (°C) | 338-344[4] | Varies based on purity and conformation |
| ¹H NMR (Phenolic -OH) | Present | Absent[5] |
| FTIR (O-H Stretch) | Broad band ~3100-3500 cm⁻¹ | Absent |
Conclusion
The synthesis and characterization of 4-tert-butyl-calix[1]arene tetra-N-propyl ether provide a foundational platform for a wide range of applications in supramolecular chemistry. The protocols and analytical techniques detailed in this guide offer a comprehensive framework for researchers to produce and validate this important molecule. Adherence to these rigorous methods ensures the scientific integrity and reproducibility of subsequent research endeavors.
References
-
Galić, N., et al. (2017). UV-Vis and ESI MS/MS study of calix[1]arene derivatives and their lanthanide complexes. Croatica Chemica Acta, 90(4).
- Goolsby, B., & Brodbelt, J. S. (2002). Non-covalent calixarene-amino acid complexes formed by MALDI-MS. Journal of the American Society for Mass Spectrometry, 13(8), 964-974.
- Schalley, C. A., et al. (2000). Investigating Molecular Recognition by Mass Spectrometry: Characterization of Calixarene-Based Self-Assembling Capsule Hosts with Charged Guests. Journal of the American Chemical Society, 122(35), 8569-8581.
-
Galić, N., et al. (2012). ESI MS/MS Study of Calix[1]arene Derivatives and their Metal Complexes. Croatica Chemica Acta, 85(4).
-
Byrne, L., et al. (2018). Selective monoalkylation of p-tert-butylcalix-[1]-arene in a methyl carbonate ionic liquid. Chemical Communications, 54(84), 11951-11954.
-
Byrne, L., et al. (2018). Selective monoalkylation of p-tert-butylcalix-[1]-arene in a methyl carbonate ionic liquid. RSC Publishing.
-
Mourer, M., et al. (2016). Tetra-urea calix[1]arenes 1,3-bridged at the narrow rim. ResearchGate.
-
Lhotak, P., Nakamura, R., & Shinkai, S. (n.d.). Synthesis and 1H NMR studies of vinyl-substituted calix[1]arene derivatives: Enhanced cation-π interactions with extended calix[1]arene π- systems. ElectronicsAndBooks.
- Rathor, R., & Lindeman, S. V. (2015).
-
Gutsche, C. D., & Iqbal, M. (n.d.). p-tert-BUTYLCALIX[1]ARENE. Organic Syntheses Procedure.
-
Chemsrc. (n.d.). CAS#:135269-36-2 | 4-tert-butyl-calix[1]arene tetra-n-propyl ether. Retrieved from [Link]
-
Harris, K. R., et al. (2023). NMR Analyses of-1,3-Bridged Calix[1]arene Conformations. ChemRxiv.
-
Wenzel, M., et al. (2015). Synthesis of Ionizable Calix[1]arenes for Chelation of Selected Divalent Cations. PMC - NIH.
-
Thomas, F., et al. (2020). Synthesis and photophysical studies of a multivalent photoreactive RuII-calix[1]arene complex bearing RGD-containing cyclopentapeptides. ResearchGate.
-
Ros-Lis, J. V., et al. (2019). Synthesis of Novel p-tert-Butylcalix[1]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. MDPI.
-
National Center for Biotechnology Information. (n.d.). 4-tert-Butylcalix[1]arene. PubChem Compound Database.
-
Harvey, P. D., et al. (2023). Systematic synthesis and crystallographic characterisation of p-tert-butylcalix[1]arene derivatives bearing linear, achiral branched, and guerbet-type substituents. Taylor & Francis Online.
-
Alekseeva, E. A., Mazepa, A. V., & Gren', A. I. (n.d.). Alkylation of p-tert-Butylcalix[1]arene and Its Derivatives in the Presence of Polypropylene and Polyethylene Glycols. Russian Journal of General Chemistry.
-
Arduini, A., et al. (n.d.). Calix[9]arene derivatives as tools to tune the properties of their bound guests. Università degli Studi di Parma.
-
ResearchGate. (n.d.). p-tert-Butylcalix[1]arene. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-tert-Butylcalix[4]arene, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. 4-tert-Butylcalix[4]arene | C44H56O4 | CID 335377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-叔丁基杯[4]芳烃 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Selective monoalkylation of p-tert-butylcalix-[4]-arene in a methyl carbonate ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
